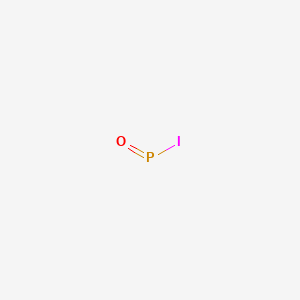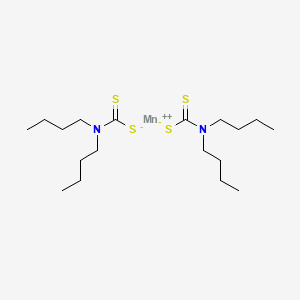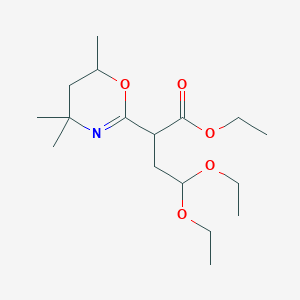
Benzoic acid, 3,5-diiodo-4-ethoxy-, hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3,5-diiodo-4-ethoxy-, hydrazide is a chemical compound with the molecular formula C9H10I2N2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by iodine atoms, and the hydrogen atom at position 4 is replaced by an ethoxy group The carboxylic acid group is converted to a hydrazide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-diiodo-4-ethoxy-, hydrazide typically involves the iodination of 4-ethoxybenzoic acid followed by the conversion of the carboxylic acid group to a hydrazide. The iodination can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out in an organic solvent such as acetic acid or chloroform at elevated temperatures.
The conversion of the carboxylic acid group to a hydrazide can be achieved by reacting the iodinated benzoic acid with hydrazine hydrate in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The reaction is typically carried out in an organic solvent such as ethanol or methanol at reflux temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes as described above, but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 3,5-diiodo-4-ethoxy-, hydrazide can undergo various types of chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: The iodine atoms can be reduced to hydrogen atoms using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, sodium thiolate, and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromic acid in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF, sodium thiolate in ethanol, amines in acetonitrile.
Major Products Formed
Oxidation: 3,5-Diiodo-4-carboxybenzoic acid.
Reduction: 3,5-Dihydro-4-ethoxybenzoic acid.
Substitution: 3,5-Diazido-4-ethoxybenzoic acid, 3,5-Dithiobenzoic acid, 3,5-Diamino-4-ethoxybenzoic acid.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a precursor for the synthesis of other iodinated aromatic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of iodine metabolism and its effects on biological systems. It may also serve as a probe for investigating the role of iodine in enzyme activity and cellular processes.
Medicine: Due to its iodine content, the compound may have potential applications in radiopharmaceuticals for imaging and diagnostic purposes. It could also be explored for its antimicrobial properties.
Industry: The compound can be used in the development of new materials with specific properties, such as flame retardants or UV absorbers.
Mecanismo De Acción
The mechanism of action of benzoic acid, 3,5-diiodo-4-ethoxy-, hydrazide is not well-documented. its effects are likely related to the presence of iodine atoms, which can participate in various biochemical processes. Iodine is known to interact with proteins and enzymes, potentially altering their activity. The ethoxy group and hydrazide moiety may also contribute to the compound’s biological activity by interacting with cellular components and influencing metabolic pathways.
Comparación Con Compuestos Similares
Benzoic acid, 3,5-diiodo-4-ethoxy-, hydrazide can be compared with other iodinated benzoic acid derivatives:
Benzoic acid, 3,5-diiodo-2-hydroxy-: Also known as 3,5-diiodosalicylic acid, this compound has a hydroxyl group at position 2 instead of an ethoxy group at position 4. It is used in similar applications but may have different reactivity and biological activity due to the presence of the hydroxyl group.
Benzoic acid, 4-hydroxy-3,5-diiodo-: This compound has a hydroxyl group at position 4 instead of an ethoxy group. It is used in the synthesis of other iodinated compounds and may have different properties compared to the ethoxy derivative.
Benzoic acid, 3,5-diiodo-4-methoxy-: This compound has a methoxy group at position 4 instead of an ethoxy group. It is used in similar applications but may have different solubility and reactivity due to the presence of the methoxy group.
Propiedades
Número CAS |
23964-38-7 |
|---|---|
Fórmula molecular |
C9H10I2N2O2 |
Peso molecular |
432.00 g/mol |
Nombre IUPAC |
4-ethoxy-3,5-diiodobenzohydrazide |
InChI |
InChI=1S/C9H10I2N2O2/c1-2-15-8-6(10)3-5(4-7(8)11)9(14)13-12/h3-4H,2,12H2,1H3,(H,13,14) |
Clave InChI |
NCKSIHZXONNRPT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1I)C(=O)NN)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{2-[Acetyl(methyl)amino]-1-hydroxyethyl}phenyl acetate](/img/structure/B14688141.png)




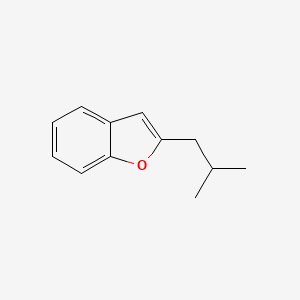

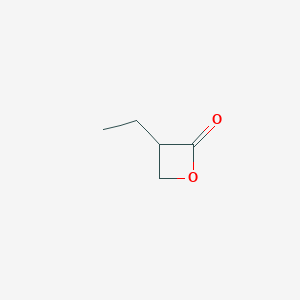
![1,3-Bis[(2-methylphenyl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14688194.png)

